molecular formula C14H16O3 B1324724 4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE CAS No. 801303-28-6

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE

Cat. No.: B1324724
CAS No.: 801303-28-6
M. Wt: 232.27 g/mol
InChI Key: JVGGVLGYEVKWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbethoxyphenyl cyclobutyl ketone is a cyclobutyl ketone derivative featuring a phenyl ring substituted with a carboethoxy (-COOEt) group at the para position. Its molecular formula is C₁₄H₁₆O₄, with a molecular weight of 248.3 g/mol. The compound’s structure comprises a cyclobutyl group linked to a carbonyl moiety, which is further attached to a 4-carbethoxyphenyl ring. The carboethoxy substituent introduces polar character due to the ester functional group, influencing its physicochemical properties, such as solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGGVLGYEVKWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642521
Record name Ethyl 4-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801303-28-6
Record name Ethyl 4-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

One of the most common methods to prepare aryl cyclobutyl ketones involves Friedel-Crafts acylation of the corresponding aromatic compound with cyclobutanecarbonyl chloride or an equivalent acylating agent.

  • Step 1: Preparation of Cyclobutanecarbonyl Chloride

    Cyclobutanecarboxylic acid is converted to cyclobutanecarbonyl chloride using reagents such as thionyl chloride (SOCl2) under mild reflux conditions. This reaction is typically performed in anhydrous solvents like benzene or non-aromatic solvents (e.g., cyclohexane, hexane) to avoid side reactions.

  • Step 2: Friedel-Crafts Acylation

    The prepared cyclobutanecarbonyl chloride is reacted with ethyl 4-hydroxybenzoate or ethyl 4-halobenzoate derivatives in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride (AlCl3). The reaction is carried out at low temperatures initially (below 3°C) to control reactivity, then gradually warmed to reflux to complete the acylation.

  • Reaction Conditions and Yields

    The reaction proceeds with high conversion rates (>99%) and selectivity (>99%) when optimized. The absence of intermediate purification steps reduces complexity and improves overall yield.

  • Solvent Considerations

    Use of benzene or non-aromatic solvents like cyclohexane or ethers (THF, dioxane) is preferred to prevent side reactions during the Friedel-Crafts step and subsequent transformations.

Alternative Synthetic Routes

  • Diels-Alder and Subsequent Transformations

    Although more commonly applied to cyclohexyl phenyl ketones, a [2+4] Diels-Alder reaction between 1,3-butadiene and acrylic acid can be adapted to prepare cyclic ketone intermediates. Subsequent hydrogenation, chlorination, and Friedel-Crafts acylation steps yield the target ketone. However, this method is more complex and less commonly reported for cyclobutyl derivatives.

  • Base-Promoted Condensation

    Some cyclic ketones are prepared via base-promoted annelation reactions involving vinyl ketones and aldehydes, but these methods often suffer from low yields and byproduct formation. They are less favored for 4-carboethoxyphenyl cyclobutyl ketone due to the instability and toxicity of vinyl ketones.

Method Key Reagents/Conditions Advantages Disadvantages Yield/Selectivity
Friedel-Crafts Acylation Cyclobutanecarbonyl chloride, AlCl3, benzene or non-aromatic solvent, low to reflux temperature High yield, high selectivity, straightforward Requires handling of acid chlorides and Lewis acids >99% conversion and selectivity reported
Diels-Alder + Hydrogenation + Friedel-Crafts 1,3-butadiene, acrylic acid, hydrogenation catalyst, SOCl2, AlCl3 One-pot process, no intermediate purification More complex, multi-step, less common for cyclobutyl ketones High yield for cyclohexyl analogs; adaptation needed for cyclobutyl
Base-Promoted Condensation Vinyl ketone, aldehyde, base catalyst Potentially direct synthesis Low yield, byproducts, toxic reagents Generally low yields, not preferred
  • Reaction Temperature and Solvent Effects

    Maintaining reaction temperatures between 80°C and 150°C during intermediate steps ensures high conversion and minimizes side reactions. The choice of solvent critically affects the selectivity of the Friedel-Crafts reaction; non-aromatic solvents prevent unwanted polymerization or side reactions.

  • Catalyst and Reagent Purity

    Use of anhydrous and high-purity aluminum trichloride and acid chlorides is essential to achieve high selectivity and yield. Moisture or impurities can lead to hydrolysis or side reactions.

  • Process Simplification

    Recent advances emphasize performing sequential reactions in the same reactor without intermediate purification, reducing time and cost while maintaining product quality.

The preparation of this compound is most effectively achieved via Friedel-Crafts acylation of the appropriate aromatic precursor with cyclobutanecarbonyl chloride under controlled conditions. This method offers high yield and selectivity, especially when conducted in suitable solvents and with careful temperature control. Alternative methods exist but are less practical or efficient for this specific compound. Continuous process improvements focus on minimizing purification steps and optimizing reaction parameters to enhance industrial applicability.

Chemical Reactions Analysis

Types of Reactions

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions

Major Products Formed

    Oxidation: 4-(cyclobutanecarbonyl)benzoic acid.

    Reduction: 4-(cyclobutanecarbonyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(cyclobutanecarbonyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with viral replication processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of 4-carbethoxyphenyl cyclobutyl ketone and structurally related cyclobutyl phenyl ketones, highlighting substituent-driven differences in molecular features, lipophilicity (logD), metabolic stability, and chemical stability.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) logD* Metabolic Stability Stability Profile
4-Carbethoxyphenyl cyclobutyl ketone -COOEt (ester) C₁₄H₁₆O₄ 248.3 ~1.2 Moderate† pH-sensitive‡
Cyclobutyl 4-methoxyphenyl ketone -OCH₃ (ether) C₁₂H₁₄O₂ 190.3 ~2.1 High Stable across pH 1–13
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone -CH₂-thiomorpholine C₁₆H₂₁NOS 275.5 ~0.8 Low§ Oxidative instability
Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone -CH₂-pyrrolidine C₁₆H₂₁NO 243.4 ~1.5 Moderate¶ Stable under inert conditions

*logD values estimated based on substituent polarity trends.
†Ester groups are susceptible to hydrolysis by esterases, reducing metabolic stability.
‡Esters hydrolyze under acidic/basic conditions, unlike ethers .
§Thiomorpholine’s sulfur atom may increase susceptibility to oxidation.
¶Pyrrolidine’s nitrogen may enhance solubility but could form reactive metabolites.

Key Findings:

Lipophilicity (logD): The carboethoxy group reduces logD (~1.2) compared to the methoxy analog (~2.1) due to increased polarity. However, it is less lipophilic than thiomorpholinomethyl derivatives (~0.8), which benefit from sulfur’s polarizable electron pairs . Pyrrolidinomethyl substituents (~1.5 logD) balance hydrophilicity and lipophilicity, making them suitable for blood-brain barrier penetration .

Metabolic Stability: 4-Carbethoxyphenyl cyclobutyl ketone is predicted to have moderate metabolic stability due to esterase-mediated hydrolysis, contrasting with the high stability of methoxy variants (resistant to enzymatic cleavage) . Thiomorpholinomethyl derivatives exhibit low metabolic stability due to sulfur oxidation pathways .

Chemical Stability:

  • Cyclobutyl ketones generally show robust stability across pH 1–13 when paired with inert substituents (e.g., methoxy) .
  • The ester group in 4-carbethoxyphenyl cyclobutyl ketone introduces pH sensitivity, with hydrolysis likely under extreme conditions .

Biological Activity

4-Carboethoxyphenyl cyclobutyl ketone (CECBK), also known as ethyl 4-(cyclobutanecarbonyl)benzoate, is a synthetic compound with notable biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H16O3
  • Molecular Weight : 232.27 g/mol
  • CAS Number : 801303-28-6
  • Density : 1.147 g/cm³
  • Boiling Point : 368.2°C at 760 mmHg

The structure of CECBK features a cyclobutane ring linked to a benzoate ester, which contributes to its unique chemical reactivity and biological activity.

Antiviral Properties

Research indicates that CECBK exhibits antiviral properties , particularly against Coxsackievirus B3 . The mode of action appears to involve prophylactic application, where the compound is added to cell cultures before viral infection. This approach may inhibit viral entry into host cells, disrupt viral replication, or prevent viral assembly and release.

Table 1: Antiviral Activity Against Coxsackievirus B3

CompoundActivity LevelMethod of Application
This compoundMediumProphylactic in vitro

Additional Biological Activities

Beyond its antiviral effects, CECBK has been explored for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data are less conclusive.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity through inhibition of cyclooxygenase enzymes and other inflammatory pathways.

Study on Antiviral Efficacy

In a study evaluating various compounds for antiviral activity against Coxsackievirus B3, CECBK was tested alongside other benzoate esters. The results demonstrated that CECBK had a medium level of activity, highlighting its potential as a lead compound for further development in antiviral therapies.

Synthesis and Optimization

The synthesis of CECBK involves several organic chemistry methods that require precise control over reaction conditions to achieve high yields and purity. Common methods include:

  • Electrophilic and nucleophilic reactions involving benzocaine derivatives.
  • N-acylation followed by sulfonamidation reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-carboethoxyphenyl cyclobutyl ketone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or ketone alkylation strategies. For example, cyclobutyl ketones can be prepared via acid-catalyzed cyclization of γ-chlorobutyrophenone derivatives under reflux conditions (e.g., using AlCl₃ in anhydrous dichloromethane) . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of aryl precursor to acyl chloride), temperature (40–60°C), and catalyst loading (5–10 mol%). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Expect a singlet for the cyclobutyl protons (δ 2.5–3.0 ppm) and a downfield shift for the carbonyl group (δ 7.8–8.2 ppm for the aromatic ring adjacent to the ester) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ketone and ester) and ~1250 cm⁻¹ (C-O ester stretch) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₄H₁₆O₃), with fragmentation patterns indicating cleavage of the cyclobutyl ring or ester group .
    Multi-technique validation is essential to resolve ambiguities, especially for structural isomers .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of nucleophilic additions to this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron density distribution and Frontier Molecular Orbitals (FMOs) to identify reactive sites. For example, the ketone’s carbonyl carbon exhibits higher electrophilicity (LUMO energy ~ -1.5 eV) compared to the ester group, favoring nucleophilic attack at the cyclobutyl ketone moiety. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the Polarizable Continuum Model (PCM) to refine predictions .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives, such as over-alkylation or ring-opening?

  • Methodological Answer :

  • Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to suppress over-alkylation .
  • Protecting Groups : Temporarily protect the ester functionality with tert-butyldimethylsilyl (TBS) groups to prevent undesired nucleophilic attack .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) can enhance selectivity for cyclobutyl retention during cross-coupling reactions .
    Reaction monitoring via TLC or in-situ IR is advised to detect intermediates early .

Q. How should researchers address contradictory data in thermal stability studies of this compound?

  • Methodological Answer : Contradictions often arise from differing experimental setups. Standardize protocols:

  • Differential Scanning Calorimetry (DSC) : Use a heating rate of 10°C/min under inert gas (N₂ or Ar) to observe decomposition exotherms .
  • Thermogravimetric Analysis (TGA) : Compare mass loss profiles across multiple runs; discrepancies >5% warrant re-evaluation of sample purity .
    Cross-validate with kinetic studies (e.g., Arrhenius plots) to reconcile divergent activation energies .

Experimental Design & Safety

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents (e.g., acyl chlorides) .
  • Waste Management : Quench reactive intermediates (e.g., AlCl₃ residues) with ice-cold ethanol before disposal .
  • Emergency Preparedness : Maintain spill kits with neutralizing agents (e.g., sodium bicarbonate for acid spills) .

Q. How can researchers design experiments to explore the stereoelectronic effects of the cyclobutyl ring on the compound’s reactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs with cyclohexyl or cyclopentyl rings and compare reaction rates in nucleophilic additions .
  • X-ray Crystallography : Resolve the crystal structure to analyze bond angles and torsional strain in the cyclobutyl ring .
  • Hammett Analysis : Correlate substituent effects (σ values) on the aryl ring with reaction kinetics to quantify electronic contributions .

Data Presentation & Validation

Q. What are best practices for reporting spectroscopic data of this compound in publications?

  • Methodological Answer :

  • Reproducibility : Include raw data (e.g., NMR FID files) in supplementary materials .
  • Annotation : Label all peaks in spectra and provide coupling constants (e.g., J = 8.2 Hz for aromatic protons) .
  • Validation : Compare experimental data with computational predictions (e.g., calculated NMR shifts using Gaussian) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.